molecular formula C18H18BrN3OS2 B3410601 (5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-33-2

(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3410601
CAS RN: 898351-33-2
M. Wt: 436.4 g/mol
InChI Key: WEEICYYUDWFBRQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the bromine atom in the bromothiophene group could potentially be replaced by other groups in a nucleophilic substitution reaction .

Scientific Research Applications

Organic Field-Effect Transistors

Compounds with a similar structure have been used in the synthesis of novel conjugated polymers for applications in organic field-effect transistors . These polymers are based on donor-acceptor (D-A) conjugated polymers combined with different electron-donating monomers . The optical, thermal, and electrochemical properties of these polymers were characterized, and they displayed a high hole mobility .

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds . The oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature was used in the synthesis .

Fluorophores

The tricyclic derivatives obtained from the synthesis process mentioned above are valuable intermediates for fluorophores . Fluorophores are molecules that can re-emit light upon light excitation and are used in a variety of applications, including biological imaging and organic light-emitting diodes (OLEDs) .

DNA Intercalators

Compounds with a similar structure have been shown to act as penetrating DNA intercalators . DNA intercalators are used in a variety of biological and medical applications, including cancer treatment and molecular biology research .

Tubulin Inhibitors

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a similar structure, have been successful as tubulin inhibitors . Tubulin inhibitors interfere with microtubule function, disrupting cell division, and are often used in cancer treatment .

Anticonvulsant Activity

Some [1,2,4]triazolo[4,3-c]quinazoline-3-amine derivatives show anticonvulsant activity . These compounds could be used in the development of new drugs for the treatment of epilepsy .

Mechanism of Action

properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEICYYUDWFBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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